molecular formula C9H9FO3S B1524534 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one CAS No. 13372-52-6

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

Cat. No.: B1524534
CAS No.: 13372-52-6
M. Wt: 216.23 g/mol
InChI Key: IAZKXACVKHEXCR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a chemical compound with the molecular formula C9H9FO3S and a molecular weight of 216.23 g/mol . It is known for its unique structural features, including a fluoro group and a methanesulfonyl group attached to a phenyl ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one typically involves the reaction of 3-fluoro-4-methanesulfonylbenzaldehyde with an appropriate reagent to introduce the ethanone moiety. Common reagents used in this synthesis include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl ethanones .

Scientific Research Applications

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methylphenyl)ethan-1-one: Similar structure but lacks the methanesulfonyl group.

    1-(3-Chloro-4-methanesulfonylphenyl)ethan-1-one: Contains a chloro group instead of a fluoro group.

    1-(3-Fluoro-4-methanesulfonylphenyl)propan-1-one: Has a propanone moiety instead of ethanone.

Uniqueness

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is unique due to the presence of both fluoro and methanesulfonyl groups, which impart distinct chemical and physical properties. These features make it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(3-fluoro-4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZKXACVKHEXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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